

FEMA number 3451 flavoring agent information

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Compound of Interest

Compound Name: *2,5-Dimethylfuran-3-thiol*

Cat. No.: *B1359916*

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An In-Depth Technical Guide to the Flavoring Agent 2-Acetyl-5-methylthiophene (FEMA No. 4643)

Introductory Note on Nomenclature

This guide provides a comprehensive technical overview of the flavoring agent 2-Acetyl-5-methylthiophene. It is important to clarify a potential discrepancy in its numerical designation. While the query specified FEMA number 3451, that number is assigned to the substance 2,5-dimethyl-3-furanthiol. The compound detailed herein, 2-Acetyl-5-methylthiophene, is a widely recognized and evaluated flavoring agent assigned FEMA Number 4643 by the Flavor and Extract Manufacturers Association. Given its established use and robust safety profile, this guide will focus exclusively on this substance.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the chemical properties, synthesis, application, and regulatory framework governing this important flavor ingredient. As a key component in various flavor systems, a thorough understanding of its characteristics is essential for effective and safe product development.

Section 1: Chemical Identity and Structure

2-Acetyl-5-methylthiophene is an aromatic ketone and a member of the thiophene chemical class. The presence of the sulfur-containing thiophene ring is fundamental to its characteristic sensory properties. Its identity is established by several key international identifiers.

Identifier	Value
Chemical Name	2-Acetyl-5-methylthiophene
IUPAC Name	1-(5-methylthiophen-2-yl)ethanone
Synonyms	1-(5-Methyl-2-thienyl)ethanone, Methyl 5-methyl-2-thienyl ketone, 5-Methyl-2-acetylthiophene
CAS Number	13679-74-8
FEMA Number	4643
JECFA Number	2107
EC Number	237-181-2

The molecule's structure consists of a five-membered thiophene ring substituted at the 2-position with an acetyl group and at the 5-position with a methyl group.

Caption: 2D Structure of 2-Acetyl-5-methylthiophene.

Section 2: Physicochemical Properties

The physical and chemical properties of a flavoring agent are critical determinants of its stability, solubility, and performance within a food matrix. 2-Acetyl-5-methylthiophene is a relatively stable compound under typical food processing conditions. Its low melting point signifies that it may exist as either a pale yellow liquid or a crystalline solid depending on the ambient storage temperature.

Property	Value	Source
Molecular Formula	C ₇ H ₈ OS	
Molecular Weight	140.20 g/mol	
Appearance	Colourless to pale yellow liquid to crystalline powder	
Melting Point	24 - 28 °C (75 - 82 °F)	
Boiling Point	232 - 234 °C @ 760 mmHg	
	65 - 67 °C @ 1 mmHg	
Density	1.120 - 1.130 g/mL @ 20 °C	
Refractive Index	1.557 - 1.567 @ 20 °C	
Flash Point	95.56 °C (204.00 °F) [Closed Cup]	
Solubility	Very slightly soluble in water	

Expert Interpretation: The high boiling point indicates low volatility at room temperature, which contributes to its flavor stability during processing and storage. Its limited water solubility is typical for aromatic ketones and necessitates the use of appropriate solvents or carriers (e.g., ethanol, propylene glycol, or oil-based systems) for homogeneous incorporation into aqueous food products. This property is a key consideration in the formulation of liquid flavor emulsions or spray-dried powders.

Section 3: Occurrence and Synthesis

Natural Occurrence

2-Acetyl-5-methylthiophene has been identified as a naturally occurring volatile compound in roasted coffee, specifically in both *Coffea arabica* and *Coffea canephora* (Robusta) varieties. Its presence is a direct result of the complex chemical transformations that occur during the roasting of coffee beans. The formation mechanism is attributed to the Maillard reaction, a non-enzymatic browning reaction between amino acids (particularly sulfur-containing ones like

cysteine) and reducing sugars at high temperatures. This genesis is crucial for its characteristic roasted and savory notes, making it a key contributor to the overall coffee aroma profile.

Commercial Synthesis Workflow

For commercial applications, 2-Acetyl-5-methylthiophene is produced synthetically to ensure high purity, consistent quality, and scalability. The most common and industrially viable method is the Friedel-Crafts acylation of 2-methylthiophene. This electrophilic aromatic substitution reaction provides a direct and efficient pathway to the target molecule.

Caption: Generalized workflow for the synthesis of 2-Acetyl-5-methylthiophene.

Experimental Protocol: Friedel-Crafts Acylation

- **Reaction Setup:** A suitable reaction vessel is charged with a non-reactive solvent (e.g., dichloromethane) and the Lewis acid catalyst (e.g., aluminum chloride) under an inert atmosphere (e.g., nitrogen) and cooled.
- **Reagent Addition:** 2-Methylthiophene is added to the stirred suspension. Subsequently, the acetylating agent (e.g., acetic anhydride or acetyl chloride) is added dropwise, maintaining a controlled low temperature to manage the exothermic reaction.
- **Reaction Monitoring:** The reaction is allowed to proceed to completion, which is monitored by an appropriate analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- **Quenching:** The reaction mixture is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction & Washing:** The organic layer is separated, washed sequentially with dilute acid, water, a neutralizing agent (e.g., sodium bicarbonate solution), and finally with brine.
- **Drying and Concentration:** The washed organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- **Purification:** The resulting crude product is purified, typically by vacuum distillation, to yield high-purity 2-Acetyl-5-methylthiophene.

The choice of catalyst, solvent, and reaction temperature are critical parameters that are optimized to maximize yield and minimize the formation of isomeric byproducts. This self-validating protocol, with in-process controls via chromatography, ensures a final product that meets the stringent purity requirements for food-grade flavoring agents.

Section 4: Flavor Profile and Applications

The sensory profile of 2-Acetyl-5-methylthiophene is its most defining feature for industrial applications. It is described as having a roasted, nutty aroma with sweet and sometimes floral undertones. The sulfur atom in the thiophene ring is a key contributor to the roasted, almost meaty character, while the acetyl group provides a balancing sweetness.

This unique profile makes it a highly versatile ingredient in flavor creation for a wide range of products:

- Beverages: Enhancing the roasted character of coffee and chocolate flavors.
- Bakery: Adding nutty and toasted notes to bread, biscuits, and breakfast cereals.
- Savory Products: Providing a foundational roasted, savory note in soups, sauces, meat seasonings, and snack foods.
- Confectionery: Creating complex nutty profiles, such as hazelnut or almond, in combination with other flavor components.

The causality behind its effectiveness lies in its ability to mimic compounds formed during cooking and roasting processes. For flavor chemists, it serves as a powerful building block, providing an authentic "browned" character that is difficult to achieve through other means. Its use is governed by the principle of *quantum satis*, meaning it is used at the minimum level necessary to achieve the desired technical or flavoring effect.

Section 5: Safety and Regulatory Framework

The use of 2-Acetyl-5-methylthiophene as a flavoring agent is supported by a robust and internationally recognized safety evaluation framework. This framework is a self-validating system where independent expert panels review all available scientific data to make a determination on safety.

GRAS Determination

In the United States, 2-Acetyl-5-methylthiophene is designated as Generally Recognized as Safe (GRAS) under its conditions of intended use as a flavoring substance. This determination is made by the independent Expert Panel of the Flavor and Extract Manufacturers Association (FEMA). The FEMA GRAS™ status is recognized by the U.S. Food and Drug Administration (FDA), and the substance is included in the FDA's official inventory of "Substances Added to Food".

International Evaluations

The Joint FAO/WHO Expert Committee on Food Additives (JECFA), an international scientific body, has also evaluated this substance. JECFA's safety assessment is a cornerstone of global food standards, utilized by the Codex Alimentarius Commission.

Regulatory Body / Designation	Identifier / Status	Key Finding
FEMA	GRAS No. 4643	Generally Recognized as Safe for use as a flavoring agent.
JECFA	Flavor No. 2107	"No safety concern at current levels of intake when used as a flavouring agent." (76th Meeting, 2012).
U.S. FDA	21 CFR 170.3	Listed as a FLAVORING AGENT OR ADJUVANT.

Toxicological Summary

The JECFA evaluation, which represents a comprehensive review of all available toxicological data, is the most authoritative assessment of its safety. The conclusion of "no safety concern" is based on the substance's chemical structure, its known metabolic pathways (which are common to other simple ketones and thiophenes), low estimated dietary intake, and the results of toxicological studies. While primary hazard screening may classify the neat substance as an irritant, this is typical for many concentrated organic compounds and is not a concern at the

very low levels used in food. The established GRAS status confirms its safety for consumers when used as intended in food products.

Conclusion

2-Acetyl-5-methylthiophene (FEMA No. 4643) is a well-characterized flavoring agent with significant utility in the food and beverage industry. Its distinct roasted, nutty flavor profile, derived from its unique thiophene structure, makes it invaluable for creating authentic cooked flavors. Supported by a robust history of safe use and positive evaluations by both U.S. (FEMA) and international (JECFA) regulatory bodies, it remains a trusted and effective tool for flavor scientists and product developers. This guide provides the core technical and regulatory information necessary for its informed and appropriate application.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com